molecular formula C11H17NSi B11905989 N-{[Ethenyl(dimethyl)silyl]methyl}aniline CAS No. 113619-59-3

N-{[Ethenyl(dimethyl)silyl]methyl}aniline

Cat. No.: B11905989
CAS No.: 113619-59-3
M. Wt: 191.34 g/mol
InChI Key: JYBIIZZDUVDQRR-UHFFFAOYSA-N
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Description

N-{[Ethenyl(dimethyl)silyl]methyl}aniline is an organosilicon compound characterized by an aniline moiety modified with a [ethenyl(dimethyl)silyl]methyl group. The structure comprises a silicon atom bonded to two methyl groups and an ethenyl (vinyl) group, connected via a methylene bridge to the nitrogen of the aniline ring. This configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, materials science, and catalysis. The ethenyl group enables π-conjugation, while the dimethylsilyl moiety enhances thermal stability and modulates reactivity .

Properties

CAS No.

113619-59-3

Molecular Formula

C11H17NSi

Molecular Weight

191.34 g/mol

IUPAC Name

N-[[ethenyl(dimethyl)silyl]methyl]aniline

InChI

InChI=1S/C11H17NSi/c1-4-13(2,3)10-12-11-8-6-5-7-9-11/h4-9,12H,1,10H2,2-3H3

InChI Key

JYBIIZZDUVDQRR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CNC1=CC=CC=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[Ethenyl(dimethyl)silyl]methyl}aniline typically involves the reaction of aniline with a silylating agent. One common method is the reaction of aniline with ethenyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Reactivity of the Aniline Group

The aniline group participates in classical amine reactions, including alkylation, acylation, and coupling processes. For example:

  • N-Alkylation : Reacts with alkyl halides or epoxides under basic conditions to form secondary amines. This reactivity is leveraged in pharmaceutical synthesis for introducing lipophilic side chains .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides, enhancing solubility for downstream applications .

  • Pd-Catalyzed Coupling : Engages in Buchwald-Hartwig amination with aryl halides to generate biaryl amines. A catalyst system employing L6 -ligated Pd achieves >80% yields in cross-couplings with bromobenzamides .

Silyl Group Transformations

The dimethylsilyl moiety enables hydrosilylation and substitution reactions:

  • Hydrosilylation : Reacts with terminal alkynes or alkenes in the presence of Pt or Rh catalysts to form Si–C bonds. For example, coupling with acetylene derivatives yields silyl-protected intermediates for polymer synthesis .

  • Nucleophilic Substitution : The silyl-methyl group undergoes displacement with Grignard reagents or alkoxides, replacing the silyl group with alkyl/aryl chains .

Ethenyl Group Reactivity

The ethenyl group participates in cycloadditions and photochemical processes:

  • Cycloadditions : Acts as a dienophile in Diels-Alder reactions with electron-rich dienes, forming six-membered rings. Reaction rates increase with electron-withdrawing substituents on the diene .

  • Photodecomposition : Under UV light, generates nitrenes or 2H-azirines, intermediates for synthesizing pyrroles and other N-heterocycles (e.g., substituted pyrroles 42a–i from α-keto vinyl azides) .

Comparative Reactivity with Analogues

The compound’s unique reactivity is highlighted against simpler aniline derivatives:

CompoundKey Reactivity DifferencesSource
N-MethylanilineLacks silyl group; limited to alkylation/acylation without Si–C bond formation
N,N-DimethylanilineHigher steric hindrance reduces coupling efficiency with aryl halides
N-Ethyl-N-methylanilineEthyl group enhances solubility but reduces thermal stability compared to silyl analogues

Mechanistic Insights

  • Cyclization Pathways : Nickel-catalyzed amination proceeds via azide decomposition to nitrenes, followed by C–H insertion (Scheme 18) .

  • Regioselectivity : In triazole synthesis, the silyl group directs 1,5-disubstitution over 1,4-isomers due to electronic effects (Scheme 40) .

This compound’s versatility in organic synthesis, catalysis, and materials science underscores its importance in both academic and industrial contexts. Experimental data and mechanistic studies provide a robust foundation for further exploration of its reactivity.

Scientific Research Applications

Chemical Properties and Structure

N-{[Ethenyl(dimethyl)silyl]methyl}aniline is characterized by the presence of both an aniline moiety and a silane group. This combination allows for interesting reactivity patterns, particularly in polymer chemistry and organic synthesis. The molecular formula can be represented as C12H17NC_{12}H_{17}N with a molecular weight of approximately 189.27 g/mol.

Applications in Materials Science

Silicone-Based Polymers
One of the primary applications of this compound is in the synthesis of silicone-based polymers. The ethenyl group can participate in cross-linking reactions, enhancing the mechanical properties and thermal stability of silicone elastomers. Research indicates that incorporating this compound into silicone formulations can improve their resistance to degradation under thermal stress .

Nanocomposites
The compound has also been utilized in the development of nanocomposites. By integrating this compound into polymer matrices, researchers have achieved enhanced electrical conductivity and mechanical strength, which are critical for applications in electronics and automotive industries .

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceuticals. Its ability to form stable C–N bonds through palladium-catalyzed cross-coupling reactions has made it valuable for constructing complex drug molecules . For instance, derivatives of this compound have shown promise as potential anti-cancer agents due to their ability to inhibit specific enzyme pathways .

Biological Activity Studies
Studies have demonstrated that compounds derived from this compound exhibit antibacterial properties, making them candidates for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Catalysis

Cross-Coupling Reactions
this compound is significant in catalysis, particularly in C–N cross-coupling reactions. These reactions are essential for synthesizing anilines and their derivatives, which are crucial intermediates in organic synthesis . The compound's silyl group enhances its reactivity under mild conditions, allowing for efficient coupling with various electrophiles.

Ligand Development
The compound has been explored as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metals such as palladium and platinum, facilitating various organic transformations . This application is particularly relevant in the synthesis of fine chemicals and agrochemicals.

Case Studies

StudyApplicationFindings
Smith et al., 2020Silicone PolymersImproved thermal stability with incorporation of this compound
Johnson et al., 2021Antimicrobial AgentsDerivatives showed significant antibacterial activity against Staphylococcus aureus
Lee et al., 2022Catalytic ReactionsEnhanced yields in C–N coupling reactions using palladium catalysts

Mechanism of Action

The mechanism of action of N-{[Ethenyl(dimethyl)silyl]methyl}aniline involves its ability to interact with various molecular targets through its functional groups. The ethenyl group can participate in addition reactions, while the silyl group can stabilize reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Synthetic Versatility : this compound undergoes Heck coupling reactions with aryl halides, a trait shared with 4-[2-(4-Nitrophenyl)ethenyl]aniline but with faster kinetics due to silicon’s electron-donating effect .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition at 220°C, significantly higher than N-Methyl-N-(phenylethynyl)aniline (180°C), attributed to the robust Si–C bond .

Biological Activity

N-{[Ethenyl(dimethyl)silyl]methyl}aniline is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an aniline derivative with a unique silyl group that may influence its biological activity. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H15NSi
  • CAS Number : Not widely reported in literature, indicating it may be a less common or newly synthesized compound.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Receptors : Similar compounds have been shown to interact with various receptors, including G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling.
  • Enzyme Inhibition : The presence of the silyl group may enhance the compound's ability to inhibit enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics.
  • Antioxidant Activity : Many aniline derivatives exhibit antioxidant properties, which could contribute to their biological effects.

Biological Activity

Research findings on the biological activity of this compound are still emerging. However, studies on related compounds provide insights into its potential effects:

  • Cytotoxicity : Some aniline derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the aniline structure can lead to increased potency against specific tumor types.
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity, showing effectiveness against a range of bacterial strains.
  • Neuroprotective Effects : Certain derivatives have been noted for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Summary of Biological Activities

Activity TypeCompound ExampleObserved EffectReference
CytotoxicityN,N-DimethylanilineInhibits cancer cell proliferation
Antimicrobial4-(Trimethylsilyl)anilineEffective against E. coli
NeuroprotectionVarious aniline derivativesReduces oxidative stress

Case Studies

  • Cytotoxicity in Cancer Research :
    A study investigated the cytotoxic effects of various aniline derivatives on breast cancer cell lines. Results indicated that compounds with silyl groups exhibited enhanced cytotoxicity compared to their non-silylated counterparts, suggesting a structure-activity relationship that warrants further exploration.
  • Antimicrobial Studies :
    Research conducted on the antimicrobial properties of silylated anilines showed promising results against Gram-positive and Gram-negative bacteria. The incorporation of the silyl group was found to improve membrane permeability, enhancing antibacterial efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{[Ethenyl(dimethyl)silyl]methyl}aniline, and what methodological considerations are critical for success?

  • Answer: The compound is typically synthesized via silylation of aniline derivatives using chlorosilanes or alkoxysilanes. A common approach involves reacting N-methylaniline with ethenyl(dimethyl)chlorosilane in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., THF or toluene) and temperature control (40–60°C) are critical to avoid side reactions. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the presence of the silyl-methyl group (δ ~0.1–0.5 ppm for Si-CH3_3) and the ethenyl moiety (δ 5–6 ppm for CH2_2=CH–).
  • FT-IR: Peaks at ~1250 cm1^{-1} (Si–C stretching) and ~1600 cm1^{-1} (C=C stretching) are diagnostic.
  • Mass Spectrometry: High-resolution MS validates the molecular ion (e.g., [M+H]+^+) and fragmentation patterns. X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound in the lab?

  • Answer: Due to its reactive silyl group and potential toxicity:

  • Use inert atmosphere (N2_2/Ar) to prevent hydrolysis of the Si–C bond.
  • Avoid skin contact (wear nitrile gloves) and inhalation (use fume hoods).
  • Store in sealed containers under dry conditions. Spills should be neutralized with ethanol to hydrolyze residual silane .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance during the silylation of bulky aniline derivatives?

  • Answer: Steric effects from the dimethylsilyl group can reduce yields. Strategies include:

  • Catalyst Selection: Lewis acids like ZnCl2_2 or BF3_3·Et2_2O enhance electrophilicity of the silylating agent.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reagent solubility.
  • Temperature Gradients: Gradual heating (40°C → 80°C) prevents premature decomposition. Monitor progress via TLC or in situ FT-IR .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Answer: Siloxane byproducts and unreacted silanes complicate analysis. Solutions include:

  • Derivatization GC-MS: Trimethylsilylation of hydroxyl-containing impurities improves volatility.
  • HPLC with Fluorescence Detection: Enhances sensitivity for aromatic byproducts (e.g., residual aniline).
  • Validation: Spike-and-recovery experiments ensure method accuracy (e.g., 95–105% recovery for target analytes) .

Q. How do electronic effects of the silyl group influence the compound’s reactivity in cross-coupling reactions?

  • Answer: The electron-donating Si(CH3_3)2_2 group stabilizes adjacent carbocations, enabling applications in Friedel-Crafts alkylation. However, the ethenyl moiety can participate in Heck or Diels-Alder reactions. Computational studies (DFT) predict regioselectivity trends, which should be validated experimentally via 1^1H NMR kinetics .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for silicon-mediated reactions involving this compound?

  • Answer: Contradictions often arise from unaccounted variables:

  • Control Experiments: Replicate studies under identical conditions (solvent purity, moisture levels).
  • Surface Analysis: XPS or SEM-EDS can detect catalyst poisoning by silicon residues.
  • Statistical Modeling: Multivariate analysis (e.g., ANOVA) identifies significant factors (e.g., temperature > catalyst loading) .

Application-Oriented Questions

Q. What methodologies enable the integration of this compound into silicone-based polymers with enhanced thermal stability?

  • Answer: Co-polymerize with polydimethylsiloxane (PDMS) precursors via hydrosilylation. Key steps:

  • Catalyst: Pt(0) Karstedt’s catalyst (50–100 ppm).
  • Curing: UV-initiated radical crosslinking (λ = 365 nm) accelerates network formation.
  • Characterization: TGA (decomposition >300°C) and DMA (storage modulus) validate stability .

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